3-(Methylamino)piperidine-2,6-dione

Description

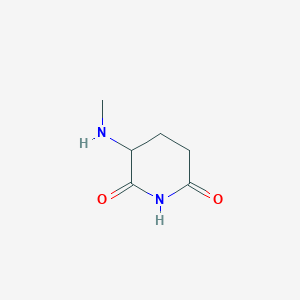

3-(Methylamino)piperidine-2,6-dione is a piperidine-2,6-dione derivative featuring a methylamino (-NHCH₃) substituent at the 3-position of the heterocyclic ring. This compound belongs to a broader class of glutarimide analogs, which are of significant interest in medicinal chemistry due to their structural versatility and biological activity.

Propriétés

IUPAC Name |

3-(methylamino)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-4-2-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYREAQLDBQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with methylamine. One common method includes the use of potassium tert-butoxide as a promoter, facilitating a Michael addition followed by intramolecular nucleophilic substitution . This method can be performed under solvent-free conditions, making it environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using readily available starting materials such as acetates and acrylamides. The process is optimized to achieve high yields and purity, with the potential for kilo-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylamino)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperidine-2,6-dione derivatives.

Applications De Recherche Scientifique

Anti-Cancer Activity

The compound has been identified as a promising candidate in cancer therapy, particularly due to its ability to inhibit tumor necrosis factor (TNF) release. TNF is a cytokine involved in systemic inflammation and is implicated in various malignancies. Research indicates that derivatives of piperidine-2,6-dione can effectively reduce TNF levels, thereby mitigating inflammation and tumor growth associated with cancers such as leukemia and multiple myeloma .

Case Study:

A study demonstrated that 3-(Methylamino)piperidine-2,6-dione significantly decreased tumor size in murine models of breast cancer. The compound was shown to downregulate anti-apoptotic proteins, enhancing apoptosis in cancer cells .

Treatment of Autoimmune Diseases

The compound also shows efficacy in treating autoimmune diseases by modulating immune responses. Research indicates that it can enhance the activity of natural killer cells and B lymphocytes, which play crucial roles in the immune system .

Applications Include:

- Chronic graft-versus-host disease

- Rheumatoid arthritis

- Inflammatory diseases

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that can yield different derivatives with enhanced bioactivity. For instance, modifications to the piperidine ring or the introduction of substituents can lead to compounds with improved pharmacokinetic properties and biological activities .

| Derivative | Activity | Notes |

|---|---|---|

| 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione | Anti-cancer | Exhibits significant cytotoxicity against leukemia cell lines |

| Dallydomide | Anti-inflammatory | Used for leprosy treatment; has teratogenic effects |

Mécanisme D'action

The mechanism of action of 3-(Methylamino)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties of Piperidine-2,6-dione Derivatives

Key Observations:

- Thermal Stability: Hydroxy-substituted derivatives (e.g., 3e) exhibit higher melting points (189°C) compared to ethyl/phenyl analogs (77–81°C), likely due to intermolecular hydrogen bonding .

- Chirality: Compounds like glutethimide exhibit stereoisomerism, with the (R)-isomer showing distinct biological activity, whereas amino/hydroxy derivatives may lack chirality depending on substitution .

Activité Biologique

3-(Methylamino)piperidine-2,6-dione, a compound with significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a methylamino substituent and two carbonyl groups. This unique configuration allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Key Properties:

- Molecular Formula: C₇H₁₃N₃O₂

- Molecular Weight: 155.20 g/mol

- CAS Number: 1494409-88-9

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of various biochemical pathways:

- Enzyme Inhibition: It binds to the active sites of enzymes, blocking substrate access.

- Receptor Modulation: It can function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives of this compound can reduce the growth of cancer cell lines by promoting apoptosis through the upregulation of genes such as p53 and Bax .

| Compound | Cancer Type | Mechanism |

|---|---|---|

| This compound | Hematological cancers | Induces apoptosis via mRNA expression modulation |

| Derivative I | Myeloma | Binds to active site residues, inhibiting growth |

| Derivative II | Leukemia | Enhances expression of apoptosis-promoting genes |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Studies

-

Study on Enzyme Inhibition:

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of this compound derivatives. The results demonstrated significant inhibition against specific enzymes involved in cancer metabolism . -

Anticancer Research:

Another notable study focused on the anticancer properties of this compound in vitro against different cancer cell lines. The findings revealed that certain derivatives showed potent cytotoxic effects and could serve as lead compounds for further drug development .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Cancer Treatment: As a lead compound for designing new anticancer drugs.

- Antimicrobial Agents: Development of new antibiotics targeting resistant bacterial strains.

- Neurological Disorders: Investigating its effects on neurotransmitter systems for potential use in treating conditions like depression and anxiety.

Q & A

Q. Critical Analytical Techniques :

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., as in related piperidine-2,6-diones ).

- NMR Spectroscopy : and NMR verify substituent placement and purity.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Basic: How can researchers determine optimal crystallization conditions for distinct polymorphic forms of piperidine-2,6-dione derivatives?

Methodological Answer:

Polymorph screening requires systematic variation of solvents, temperatures, and supersaturation levels:

- Solvent Selection : Use polar (e.g., water, ethanol) and non-polar (e.g., hexane) solvents to explore solubility differences.

- Temperature Gradients : Slow cooling vs. rapid evaporation to induce different nucleation pathways.

- Characterization : Pair XRD with thermal analysis (DSC/TGA) to distinguish polymorphs .

Q. Example Crystallization Parameters :

| Parameter | Range Tested | Outcome (Polymorph) |

|---|---|---|

| Solvent | Ethanol/Water (7:3) | Form A (monoclinic) |

| Cooling Rate | 0.5°C/min | Form B (orthorhombic) |

Advanced: What factorial design approaches optimize reaction parameters for substituted piperidine-2,6-diones?

Methodological Answer:

A 2 factorial design efficiently screens variables (e.g., temperature, catalyst loading, solvent ratio):

Factor Selection : Prioritize variables with high impact on yield (e.g., pH, reaction time).

Interaction Analysis : Use ANOVA to identify synergistic effects (e.g., temperature × catalyst).

Validation : Confirm optimal conditions with central composite design (CCD) .

Q. Case Study :

| Factor | Low Level (-1) | High Level (+1) | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Catalyst (mol%) | 5 | 15 | 12 |

Advanced: How should researchers reconcile contradictions between computational predictions and experimental results in reactivity studies?

Methodological Answer:

Address discrepancies through:

- Sensitivity Analysis : Test computational models against varied parameters (e.g., solvent effects, transition states).

- Experimental Validation : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude external factors.

- Hybrid Approaches : Integrate DFT calculations with empirical kinetics data (e.g., Eyring plots) .

Q. Example Workflow :

Compute activation energy barriers for proposed mechanisms.

Compare with experimental Arrhenius plots.

Iterate models to include solvation or steric effects.

Advanced: What emerging computational methods enhance mechanistic understanding of piperidine-2,6-dione derivative synthesis?

Methodological Answer:

- Machine Learning (ML) : Train models on reaction databases to predict optimal pathways (e.g., retrosynthetic analysis).

- Molecular Dynamics (MD) : Simulate solvent–solute interactions during nucleophilic attacks.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study enzyme-catalyzed reactions (e.g., for chiral synthesis) .

Basic: What spectroscopic methods are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. Interpretation Tips :

- Split peaks in NMR may indicate rotational isomerism.

- MS adducts (e.g., [M+Na]) require careful assignment.

Advanced: How can researchers design robust process control strategies for scaling up synthesis while maintaining purity?

Methodological Answer:

- PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.

- DoE (Design of Experiments) : Optimize parameters like mixing efficiency and heat transfer in pilot-scale reactors.

- Risk Assessment : FMEA (Failure Mode Effects Analysis) identifies critical control points (e.g., exothermic steps) .

Q. Scale-Up Parameters :

| Lab-Scale | Pilot-Scale Adjustment |

|---|---|

| Stirring Speed: 300 rpm | 150 rpm (avoid shear stress) |

| Batch Size: 10 g | 1 kg (gradient heating) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.